Didodecyl phthalate

Description

Properties

IUPAC Name |

didodecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFGCEQWYLJYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062419 | |

| Record name | Didodecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-90-8 | |

| Record name | Didodecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didodecylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DS0Z43HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Didodecyl phthalate chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Didodecyl Phthalate (B1215562) and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalate esters are a class of organic compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of polymeric materials, particularly polyvinyl chloride (PVC). Their chemical structure, characterized by a benzene (B151609) ring with two ester side chains, dictates their physical and chemical properties. This technical guide provides a comprehensive overview of the core chemical and physical properties of didodecyl phthalate, along with a comparative analysis of closely related and often confused compounds: didecyl phthalate and diisodecyl phthalate. Understanding the distinct properties of these compounds is crucial for their appropriate application and for assessing their environmental and toxicological profiles.

This guide is intended for researchers, scientists, and drug development professionals who require detailed and comparative data on these phthalate esters. The information is presented in a structured format to facilitate easy comparison and reference.

Chemical Identity and Structure

The subtle differences in the alkyl chain length and branching of these phthalates lead to significant variations in their physical and chemical behaviors.

-

This compound (CAS: 2432-90-8): Also known as dilauryl phthalate, it is the diester of phthalic acid and dodecanol.[1][2][3][4]

-

Didecyl Phthalate (CAS: 84-77-5): This is the diester of phthalic acid and decanol.[5][6][7][8]

-

Diisodecyl Phthalate (CAS: 26761-40-0, 68515-49-1): A complex mixture of isomers, it is the diester of phthalic acid and isodecanol.[9][10]

Comparative Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, didecyl phthalate, and diisodecyl phthalate, allowing for a direct comparison of their characteristics.

Table 1: General and Physical Properties

| Property | This compound | Didecyl Phthalate | Diisodecyl Phthalate |

| CAS Number | 2432-90-8[1][2][3][4] | 84-77-5[5][6][7][8] | 26761-40-0, 68515-49-1[9][10] |

| Molecular Formula | C₃₂H₅₄O₄[1][2][3][4] | C₂₈H₄₆O₄[6][7][8] | C₂₈H₄₆O₄[11] |

| Molecular Weight | 502.77 g/mol [1][2][3][4] | 446.66 g/mol [7][8] | 446.67 g/mol [11] |

| Appearance | Clear, colorless to pale yellow liquid[6] | Light-colored liquid[7] | Colorless liquid[11] |

| Odor | - | Practically odorless[7] | Mild odor[11] |

| Density | - | 0.9675 g/cm³ at 20°C[7] | 0.96-0.97 g/cm³ at 20°C[10] |

| Melting Point | - | 2.5 °C[7] | -50 °C[10] |

| Boiling Point | - | 261 °C at 5 mmHg[7] | 250-257 °C at 0.5 kPa[10] |

| Flash Point | - | 232 °C (closed cup)[5] | 450 °F (closed cup)[9] |

| Water Solubility | - | 0.33 mg/L at 24°C[5] | Insoluble[9] |

| LogP (Octanol/Water Partition Coefficient) | 13.4 (calculated)[2] | 11.2 (calculated)[7] | - |

| Vapor Pressure | - | 1.94E-08 mmHg at 25°C[5] | <0.01 mmHg at 20°C |

Table 2: Chemical Identifiers

| Identifier | This compound | Didecyl Phthalate | Diisodecyl Phthalate |

| IUPAC Name | didodecyl benzene-1,2-dicarboxylate[1] | didecyl benzene-1,2-dicarboxylate[7] | bis(8-methylnonyl) benzene-1,2-dicarboxylate[11] |

| SMILES | CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC[1] | CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC | CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

| InChI Key | PUFGCEQWYLJYNJ-UHFFFAOYSA-N[2] | PGIBJVOPLXHHGS-UHFFFAOYSA-N | ZVFDTKUVRCTHQE-UHFFFAOYSA-N |

Experimental Protocols

This section outlines generalized experimental methodologies for the synthesis and characterization of dialkyl phthalates.

Synthesis of Dialkyl Phthalates

The general synthesis of dialkyl phthalates involves the esterification of phthalic anhydride (B1165640) with the corresponding alcohol.[12][13]

Reaction Scheme:

Figure 1: General synthesis of dialkyl phthalates.

Materials:

-

Phthalic anhydride

-

Alcohol (e.g., 1-dodecanol (B7769020) for this compound)

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)[14]

-

Solvent (optional, for azeotropic removal of water, e.g., toluene)

Procedure:

-

Phthalic anhydride and a molar excess of the alcohol are combined in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if a solvent is used).

-

A catalytic amount of acid is added to the mixture.

-

The reaction mixture is heated to reflux. The water produced during the esterification is removed, typically by azeotropic distillation with a solvent.

-

The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected.

-

Upon completion, the reaction mixture is cooled, and the excess alcohol and solvent are removed under reduced pressure.

-

The crude product is then purified, for example, by washing with a sodium bicarbonate solution to remove acidic impurities, followed by washing with water and drying.[14] Further purification can be achieved by vacuum distillation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and powerful technique for the identification and quantification of phthalate esters.[15][16][17][18][19]

Workflow for Phthalate Identification:

Figure 2: Workflow for GC-MS analysis of phthalates.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column suitable for separating phthalates (e.g., a non-polar or medium-polarity column).

Procedure:

-

Sample Preparation: The phthalate sample is dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For complex matrices, a prior extraction and clean-up step may be necessary.[19]

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the capillary column.[17] The separation of different phthalates is achieved based on their boiling points and interactions with the stationary phase of the column.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Identification: The resulting mass spectrum of each component is compared with a library of known spectra for positive identification. The retention time on the GC column provides an additional layer of confirmation.

Determination of Physical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the solid phthalate is packed into a capillary tube and heated slowly.[20][21] The temperature range over which the substance melts is recorded. For liquid phthalates, this would correspond to the freezing point.

Boiling Point: The boiling point is determined by distillation at atmospheric or reduced pressure. For high-boiling compounds like phthalates, vacuum distillation is preferred to prevent decomposition. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.[22]

Solubility: The solubility of phthalates in water can be determined by the shake-flask method. A known amount of the phthalate is added to a known volume of water and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved phthalate in the aqueous phase is then measured, often using techniques like GC-MS or HPLC after extraction.[23][24]

Chemical Reactivity and Stability

Phthalate esters are generally stable under normal conditions. However, they can undergo hydrolysis under acidic or basic conditions, breaking down into phthalic acid and the corresponding alcohol. The rate of hydrolysis is influenced by pH, temperature, and the structure of the alkyl chain.

Conclusion

This compound, didecyl phthalate, and diisodecyl phthalate, while structurally similar, exhibit distinct physical and chemical properties that are critical to their industrial applications and environmental fate. This guide provides a foundational set of technical data and experimental methodologies to aid researchers and scientists in their work with these important compounds. The provided comparative data underscores the importance of precise chemical identification when working with phthalate esters.

References

- 1. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 2. This compound | C32H54O4 | CID 17082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 2432-90-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. CAS 84-77-5: Didecyl phthalate | CymitQuimica [cymitquimica.com]

- 7. Didecyl phthalate | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accustandard.com [accustandard.com]

- 9. DIISODECYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]

- 11. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. EP2511256A1 - Method for producing dialkyl phthalate - Google Patents [patents.google.com]

- 13. FR2974086A1 - PROCESS FOR PRODUCING DIALKYL PHTHALATE - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. Simultaneous determination of 15 phthalate esters in commercial beverages using dispersive liquid–liquid microextraction coupled to gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. peakscientific.com [peakscientific.com]

- 18. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. davjalandhar.com [davjalandhar.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Structural Formula of Didodecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural formula, and characterization of didodecyl phthalate (B1215562). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this long-chain phthalate ester.

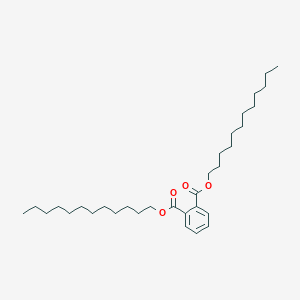

Structural Formula and Properties

Didodecyl phthalate, also known as dilauryl phthalate, is a diester of phthalic acid and dodecanol (B89629). Its chemical structure consists of a benzene (B151609) ring with two adjacent carboxylate groups esterified with dodecyl chains.

Chemical Formula: C₃₂H₅₄O₄

Molecular Weight: 502.77 g/mol

CAS Number: 2432-90-8

The structural formula is as follows:

Figure 1: Structural Formula of this compound

Synthesis of this compound

The primary industrial method for synthesizing this compound is the direct esterification of phthalic anhydride (B1165640) with dodecanol (lauryl alcohol). This reaction is typically catalyzed by an acid or a metallic catalyst and is driven to completion by the removal of water.

The synthesis proceeds in two main steps:

-

Monoesterification: A rapid reaction where phthalic anhydride reacts with one molecule of dodecanol to form a monoester intermediate, 2-(dodecyloxycarbonyl)benzoic acid.

-

Diesterification: A slower, reversible reaction where the monoester reacts with a second molecule of dodecanol to form this compound and water.

To achieve a high yield of the diester, the water produced during the second step is continuously removed, typically through azeotropic distillation.

Factors Influencing Synthesis

The efficiency of this compound synthesis is influenced by several key parameters, which are summarized in the table below. The data presented is a representative compilation for the synthesis of long-chain phthalate esters.

| Parameter | Typical Value/Condition | Impact on Synthesis |

| Reactant Molar Ratio (Dodecanol:Phthalic Anhydride) | 2.1:1 to 2.7:1 | An excess of alcohol drives the equilibrium towards the formation of the diester, increasing the yield. |

| Catalyst | p-Toluenesulfonic acid, Tin(II) chloride, Isopropyl titanate | Increases the rate of the diesterification reaction. The choice of catalyst can affect reaction time, temperature, and product purity. |

| Reaction Temperature | 120-230 °C | Higher temperatures increase the reaction rate but may lead to side reactions and product discoloration. |

| Reaction Time | 4-8 hours | Sufficient time is required for the complete conversion to the diester. |

| Water Removal | Azeotropic distillation (e.g., with toluene) | Essential for shifting the reaction equilibrium towards the product side to achieve high yields. |

| Typical Yield | > 90% | High yields are achievable under optimized conditions. |

Experimental Protocols

The following is a detailed, representative protocol for the synthesis and purification of this compound in a laboratory setting.

Materials

-

Phthalic anhydride

-

1-Dodecanol (B7769020) (Lauryl alcohol)

-

Catalyst (e.g., p-toluenesulfonic acid or tetra-isopropyl titanate)

-

Toluene (B28343) (for azeotropic distillation)

-

5% Sodium bicarbonate solution (or 5% Sodium hydroxide (B78521) solution)

-

Anhydrous sodium sulfate

-

Activated charcoal

-

Deionized water

Equipment

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine phthalic anhydride (1 molar equivalent) and 1-dodecanol (2.2 molar equivalents).

-

Addition of Solvent and Catalyst: Add toluene to the flask to facilitate azeotropic removal of water. Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%).

-

Esterification: Heat the reaction mixture to reflux (typically 120-150°C) with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring the Reaction: Continue the reaction until the theoretical amount of water has been collected, which indicates the completion of the esterification. This typically takes 4-8 hours.

Purification Procedure

-

Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.

-

Drying and Decolorization: Separate the organic layer and dry it over anhydrous sodium sulfate. Add activated charcoal to the solution and stir for 30 minutes to decolorize the product.

-

Solvent Removal and Final Product: Filter the mixture to remove the drying agent and activated charcoal. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound. The resulting product can be further purified by recrystallization from a suitable solvent if necessary.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

An In-depth Technical Guide on Didodecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyl phthalate (B1215562), a high molecular weight phthalate ester, is a synthetic organic compound utilized primarily as a plasticizer to enhance the flexibility and durability of polymers. Its long alkyl chains contribute to its low volatility and high permanence in polymer matrices. While its principal application lies in the materials science domain, its potential as an endocrine-disrupting chemical necessitates a thorough understanding of its chemical properties, synthesis, and biological interactions for professionals in research and drug development. This guide provides a comprehensive overview of didodecyl phthalate, including its identification, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an examination of its toxicological profile.

Chemical Identification

The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 2432-90-8 .[1][2][3] It is crucial to use this identifier to avoid ambiguity with other phthalate esters.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | didodecyl benzene-1,2-dicarboxylate[1][4] |

| Common Synonyms | Dilauryl phthalate[1][3][4] |

| Di-n-dodecyl phthalate[1][3][4] | |

| 1,2-Benzenedicarboxylic acid, didodecyl ester[1][3] | |

| Phthalic acid, didodecyl ester[1][3] | |

| Vinycizer 126[4] | |

| EC Number | 219-415-5[1] |

| UNII | U4DS0Z43HQ[1] |

| Molecular Formula | C32H54O4[1][4] |

| SMILES | CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC[1][4] |

| InChI Key | PUFGCEQWYLJYNJ-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and environmental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 502.77 g/mol | [5] |

| Appearance | Clear, colorless to yellow liquid after melting | [4] |

| Odor | Mild | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, benzene) | [4] |

| Boiling Point | > 250 °C (> 482 °F) | [6] |

| Melting Point | -50 °C (-58 °F) | [6] |

| Flash Point | 225 °C (437 °F) | [6] |

| Density | 0.97 g/cm³ @ 20 °C (68 °F) | [6] |

| logP (Octanol/Water Partition Coefficient) | 9.842 (Calculated) | [5] |

Experimental Protocols

Synthesis of this compound via Esterification

The primary method for synthesizing this compound is through the direct esterification of phthalic anhydride (B1165640) with 1-dodecanol (B7769020).[7] This reaction is typically acid-catalyzed and involves the removal of water to drive the reaction to completion.

Materials:

-

Phthalic anhydride

-

1-Dodecanol (Lauryl alcohol)

-

Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine phthalic anhydride and 1-dodecanol in a 1:2.2 molar ratio. Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2% of the total reactant weight). Add toluene to the flask.

-

Esterification: Heat the reaction mixture to reflux (typically 120-150°C).[1] Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction for 4-8 hours, or until the theoretical amount of water has been collected.[1]

-

Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.[1]

-

Drying and Decolorization: Separate the organic layer and dry it over anhydrous sodium sulfate. Add activated charcoal to the solution and stir for 30 minutes to decolorize the product.[1]

-

Purification: Filter the mixture to remove the drying agent and activated charcoal. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.[1] For higher purity, vacuum distillation can be performed.

Characterization Techniques

Sample Preparation: A small amount of the liquid this compound can be placed between two KBr plates to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[1]

Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

Expected Spectral Features:

-

C=O Stretch (Ester): A strong absorption band around 1730 cm⁻¹. The absence of a broad O-H stretching band from any unreacted carboxylic acid or alcohol is indicative of a complete reaction.[1]

-

C-O Stretch (Ester): Absorption bands in the region of 1270-1000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the 1600-1450 cm⁻¹ region.

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), and transfer to an NMR tube.[1]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Expected Chemical Shifts (¹H NMR):

-

Aromatic Protons: Multiplets in the range of 7.5-7.7 ppm.

-

-OCH₂- Protons: A triplet around 4.3 ppm.

-

Alkyl Chain Protons: A series of multiplets between 0.8 and 1.8 ppm.

-

Terminal -CH₃ Protons: A triplet around 0.9 ppm.

Expected Chemical Shifts (¹³C NMR):

-

Carbonyl Carbon: Signal around 167 ppm.

-

Aromatic Carbons: Signals between 128-132 ppm.

-

-OCH₂- Carbon: Signal around 65 ppm.

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (14-32 ppm).

Toxicological Profile and Endocrine Disruption

This compound is classified as a potential endocrine-disrupting compound.[1] Phthalates, in general, are known to interfere with hormonal balance, potentially affecting the hypothalamic-pituitary-gonadal axis.[4] Studies on similar high molecular weight phthalates suggest that they are rapidly metabolized and eliminated from the body, primarily through urine and feces.[8]

The primary metabolites of many phthalates are the monoesters, which can be further oxidized.[8] While a specific signaling pathway for this compound is not well-established, the general mechanism for endocrine disruption by some phthalates involves interaction with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), and interference with steroidogenesis.

Toxicokinetics Workflow

The following diagram illustrates a generalized toxicokinetic workflow for a high molecular weight phthalate, based on studies of related compounds like di-isodecyl phthalate (DIDP).

Caption: Generalized toxicokinetic pathway of a high molecular weight phthalate.

Quantitative Toxicological Data

The acute toxicity of this compound is generally low. However, long-term exposure may be associated with adverse health effects. The following table summarizes available toxicity data, primarily from studies on the closely related diisodecyl phthalate (DIDP), which is often used as a proxy.

Table 3: Summary of Toxicological Data for High Molecular Weight Phthalates (DIDP as an example)

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | > 29,100 mg/kg bw | [3] |

| Acute Dermal LD50 | Rabbit | Dermal | > 3,160 mg/kg | [2] |

| NOAEL (No-Observed-Adverse-Effect Level) - Repeated Dose | Rat | Oral | 60 mg/kg bw/day | [3] |

| Developmental Toxicity NOAEL | Rat | Oral | 500 mg/kg bw/day | [3] |

Note: The toxicological data presented are for diisodecyl phthalate (DIDP) and should be considered as indicative for this compound due to structural similarity.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals. The detailed information on its CAS number, synonyms, physicochemical properties, and experimental protocols for synthesis and characterization serves as a practical resource for laboratory work. Furthermore, the overview of its toxicological profile, including its potential as an endocrine disruptor and a generalized toxicokinetic pathway, highlights the importance of considering its biological effects in relevant research and development activities. As with all chemicals, appropriate safety precautions should be taken when handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. cpsc.gov [cpsc.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. benchchem.com [benchchem.com]

- 5. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | High-Purity Plasticizer | RUO [benchchem.com]

- 8. docs.publicnow.com [docs.publicnow.com]

Molecular weight and formula of didodecyl phthalate

An In-depth Technical Guide on Didodecyl Phthalate (B1215562): Molecular Properties, Analysis, and Toxicological Profile

This technical guide provides a comprehensive overview of didodecyl phthalate, a high molecular weight phthalate ester. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, provides established experimental protocols for its characterization and quantification, and discusses its toxicological profile.

Core Properties of this compound

This compound, also known as dilauryl phthalate, is primarily used as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its high molecular weight and low volatility contribute to its permanence and resistance to extraction from the polymer matrix.

Molecular Formula and Weight

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₃₂H₅₄O₄ | [1][2][3] |

| Molecular Weight | 502.8 g/mol (or 502.77 g/mol ) | [1][3][4] |

| CAS Number | 2432-90-8 | [1][2][3] |

Synonyms

Common synonyms for this compound include:

-

1,2-Benzenedicarboxylic acid, didodecyl ester[2]

Experimental Protocols for Analysis and Characterization

The accurate identification and quantification of this compound are crucial for quality control, environmental monitoring, and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust method for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both qualitative and quantitative information about the presence of this compound in a sample.

Methodology:

-

Sample Preparation: The preparation method varies depending on the sample matrix.

-

Consumer Products (e.g., plastics): A common approach involves dissolving the sample in a solvent like tetrahydrofuran (B95107) (THF), followed by the precipitation of the polymer with a non-solvent such as hexane. The resulting solution is then filtered and diluted with cyclohexane (B81311) before injection into the GC-MS system[5].

-

Workplace Air: Air samples are collected by drawing a known volume of air through a sampling system containing a filter (e.g., glass fiber or cellulose (B213188) acetate) and an adsorbent tube (e.g., polyurethane foam). The collected phthalates are then desorbed using a solvent like 1,4-dioxane[1].

-

-

Instrumentation: An Agilent 7890A GC system coupled to a 5975C GC/MSD or a 7000B Triple Quadrupole GC/MS is a suitable platform[6].

-

Chromatographic Conditions:

-

Mass Spectrometry: The mass spectrometer can be operated in both full scan and selected ion monitoring (SIM) modes. The SIM mode offers higher sensitivity for targeted analysis, while the scan mode provides full mass spectra for compound identification[6][7]. The simultaneous use of SIM and Scan modes can reduce the likelihood of false positives[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation and purity assessment of this compound.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.

-

Instrumentation: High-resolution NMR spectra are acquired on a suitable NMR spectrometer.

-

Expected Spectra:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phthalate ring and the aliphatic protons of the dodecyl chains.

-

¹³C NMR: The spectrum will display distinct peaks for the carbonyl carbons, the aromatic carbons, and the various carbons of the dodecyl alkyl chains[8].

-

Toxicological Profile

The toxicological effects of phthalates are a subject of ongoing research. High molecular weight phthalates like this compound are generally considered to have low acute toxicity.

-

Endocrine Disruption: this compound is listed as a potential endocrine-disrupting compound[9]. However, a comprehensive evaluation of the closely related di-isodecyl phthalate (DIDP) concluded that it is not an endocrine disruptor, as it did not show evidence of perturbing the estrogen, androgen, thyroid, or steroidogenesis pathways[2].

-

General Toxicity: In rodent studies, phthalates have demonstrated low acute toxicity. The primary target organs for phthalate toxicity are the liver and kidneys[10]. Chronic exposure to some phthalates has been associated with reproductive and developmental effects in animal studies[10][11].

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a given sample matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]

- 3. This compound | High-Purity Plasticizer | RUO [benchchem.com]

- 4. Didecyl phthalate(84-77-5) 1H NMR [m.chemicalbook.com]

- 5. gcms.cz [gcms.cz]

- 6. agilent.com [agilent.com]

- 7. fses.oregonstate.edu [fses.oregonstate.edu]

- 8. rsc.org [rsc.org]

- 9. This compound | C32H54O4 | CID 17082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cpsc.gov [cpsc.gov]

- 11. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Didodecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of didodecyl phthalate (B1215562) (DDDP), a long-chain phthalate ester utilized as a plasticizer. Understanding these fundamental properties is critical for its application in various scientific and industrial fields, including material science and toxicology. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts.

Solubility of Didodecyl Phthalate

This compound (DDDP), with the chemical formula C₃₂H₅₄O₄, is a high molecular weight ortho-phthalate. Its long, nonpolar dodecyl chains and the aromatic phthalate core dictate its solubility characteristics, adhering to the principle of "like dissolves like."

Qualitative Solubility

DDDP is characterized by its lipophilic nature. It is practically insoluble in water but demonstrates good solubility in a range of organic solvents. Qualitative assessments indicate its solubility in common nonpolar and moderately polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, data for DDDP's water solubility and for closely related long-chain phthalates in various organic solvents can provide valuable insights.

Table 1: Quantitative Solubility of this compound and Analogous Long-Chain Phthalates

| Solvent | Compound | Temperature (°C) | Solubility | Citation |

| Water | This compound | 24 | 0.14 mg/L | [1] |

| Organic Solvents | This compound | Not Specified | Soluble in ethanol, diethyl ether, and benzene | [2] |

| Organic Solvents | Di(2-ethylhexyl) phthalate (DEHP) | 25 | Miscible in mineral oil, hexane | |

| >1000 g/L in ethanol | ||||

| 1.1 g/L in methanol | ||||

| Di-n-octyl phthalate (DnOP) | 25 | Soluble in organic solvents | ||

| Diisodecyl phthalate (DIDP) | 25 | Soluble in most organic solvents |

Note: Data for DEHP, DnOP, and DIDP are provided as analogues to indicate the general solubility behavior of long-chain phthalates.

Experimental Protocol for Determining Solubility in Organic Solvents

A reliable method for determining the solubility of DDDP in an organic solvent involves the preparation of a saturated solution followed by quantitative analysis.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks

-

Gas chromatograph with mass spectrometer (GC-MS) or High-performance liquid chromatograph with UV detector (HPLC-UV)

-

Syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials and place them in a constant temperature shaker bath.

-

Equilibrate the samples for at least 24-48 hours to ensure saturation. The temperature should be carefully controlled and recorded.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solute.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation.

-

Filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the aliquot.

-

Dilute the sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated GC-MS or HPLC-UV method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

Calculation:

-

Calculate the solubility in g/100 mL or other desired units, taking into account the dilution factor.

-

A similar protocol can be followed for determining aqueous solubility, as outlined in ASTM E1148 .[3][4][5][6]

Stability of this compound

The stability of this compound is influenced by environmental factors such as temperature, pH, and light. Understanding its degradation pathways is crucial for assessing its environmental fate and persistence.

Thermal Stability

Phthalate esters, including DDDP, can undergo thermal decomposition at elevated temperatures. The stability is dependent on the length of the alkyl chain.

Table 2: Thermal Stability Data for this compound

| Parameter | Value | Conditions | Citation |

| Activation Energy | 24.2 kcal/mol (for dilaulyl phthalate) | Assumed first-order reaction, 250-500°C |

Note: "Dilaulyl phthalate" is a synonym for this compound.

A general screening test for thermal stability is described in OECD Test Guideline 113 .[7] This test involves storing the substance at an elevated temperature (e.g., 54-55°C) for a specified period and then analyzing for degradation.

Hydrolytic Stability

This compound, as an ester, is susceptible to hydrolysis, which is significantly influenced by pH. The hydrolysis of phthalates is generally slow under neutral conditions and is catalyzed by acids and bases. For long-chain phthalates like DDDP, the rate of hydrolysis is generally slower than that of short-chain phthalates.[8]

Experimental Protocol for Determining Hydrolysis Rate:

The OECD Test Guideline 111 and OPPTS 835.2130 provide a tiered approach to assess hydrolysis as a function of pH.[10][11]

Materials:

-

This compound

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Constant temperature bath

-

Analytical instrumentation (HPLC-UV or GC-MS)

-

Sealed, sterile reaction vessels

Procedure:

-

Preliminary Test:

-

A solution of DDDP is prepared in sterile buffers at pH 4, 7, and 9.

-

The solutions are incubated in the dark at a constant temperature (e.g., 50°C) for up to 5 days.

-

Samples are taken at regular intervals and analyzed for the parent compound.

-

If significant degradation (<10%) is observed, a more detailed study is warranted.

-

-

Detailed Hydrolysis Study:

-

The experiment is repeated at different temperatures to determine the temperature dependence of the hydrolysis rate.

-

The concentration of DDDP is monitored over time until significant degradation has occurred.

-

The pseudo-first-order rate constant (k_obs) is determined at each pH by plotting the natural logarithm of the concentration versus time.

-

The half-life (t_1/2) at each pH is calculated using the equation: t_1/2 = 0.693 / k_obs.

-

Photolytic Stability

The photodegradation of phthalates can occur upon absorption of ultraviolet (UV) radiation. The aromatic ring in the phthalate structure is the primary chromophore. Diisodecyl phthalate, an isomer of DDDP, exhibits a UV absorption band at 275 nm.[12] This indicates that DDDP is likely to absorb environmentally relevant UV radiation, making photodegradation a potential transformation pathway.

Experimental Protocol for Determining Photodegradation Quantum Yield:

Materials:

-

This compound

-

A suitable solvent (e.g., acetonitrile, water)

-

A photoreactor with a specific wavelength light source (e.g., mercury or xenon lamp)

-

A chemical actinometer (a compound with a known quantum yield)

-

UV-Vis spectrophotometer

-

HPLC-UV or GC-MS

Procedure:

-

Determine UV-Vis Absorption Spectrum:

-

Measure the UV-Vis absorption spectrum of DDDP in the chosen solvent to identify the wavelength of maximum absorbance (λ_max).

-

-

Photolysis Experiment:

-

Irradiate a solution of DDDP of known concentration in the photoreactor at a constant temperature.

-

Simultaneously, irradiate a solution of the chemical actinometer under identical conditions.

-

Take samples from both solutions at regular time intervals.

-

-

Sample Analysis:

-

Analyze the DDDP samples to determine the rate of degradation.

-

Analyze the actinometer samples to determine the rate of its photochemical reaction. This allows for the calculation of the light intensity of the system.

-

-

Quantum Yield Calculation:

-

The quantum yield (Φ) of DDDP can be calculated by comparing its rate of degradation to the rate of reaction of the actinometer and its known quantum yield.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

Caption: Factors influencing the degradation of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While specific quantitative data for DDDP is limited, this guide provides a framework for understanding its physicochemical properties through analogous compounds and established experimental protocols. For researchers and professionals in drug development and material science, the detailed methodologies presented here offer a solid foundation for conducting further studies to generate the specific data required for their applications. The provided diagrams offer a clear visual representation of the key factors and processes involved in the analysis of this compound's solubility and stability.

References

- 1. This compound CAS#: 2432-90-8 [amp.chemicalbook.com]

- 2. Buy this compound | 2432-90-8 [smolecule.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. iwaponline.com [iwaponline.com]

- 10. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 11. farm.ucl.ac.be [farm.ucl.ac.be]

- 12. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Quantum yield - Wikipedia [en.wikipedia.org]

Endocrine-Disrupting Properties of Didodecyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on the endocrine-disrupting properties of didodecyl phthalate (B1215562) (DDDP). A comprehensive review of the scientific literature reveals a significant lack of specific data for DDDP. Therefore, this guide also includes data on structurally related long-chain phthalates, such as diisodecyl phthalate (DIDP), diundecyl phthalate (DUDP), and ditridecyl phthalate (DTDP), to provide a comparative context. The absence of data for DDDP is a critical data gap that should be noted.

Introduction

Didodecyl phthalate (DDDP) is a high molecular weight phthalate ester. Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility, durability, and transparency of plastics, primarily polyvinyl chloride (PVC). Due to their widespread use in consumer products, food packaging, and medical devices, human exposure to phthalates is ubiquitous.[1][2] Concerns have been raised about the potential for certain phthalates to act as endocrine-disrupting chemicals (EDCs), which are exogenous substances that can interfere with any aspect of hormone action.[3][4]

This technical guide provides an in-depth overview of the current state of knowledge regarding the endocrine-disrupting properties of DDDP, with a focus on its potential interactions with estrogen, androgen, thyroid, and steroidogenesis pathways. Given the limited specific data for DDDP, information from surrogate long-chain phthalates is included to infer potential hazards and guide future research.

Toxicokinetics and Metabolism

The toxicokinetics of DDDP have not been extensively studied. However, studies on other high molecular weight phthalates like diisodecyl phthalate (DIDP) indicate that absorption from the gastrointestinal tract is incomplete and decreases with increasing doses.[5][6] Once absorbed, these phthalates are rapidly metabolized and eliminated, primarily through urine and feces, with minimal accumulation in tissues.[5] The primary metabolites are typically the monoester, which can be further oxidized.[5]

Endocrine-Disrupting Potential of this compound and Related Compounds

The endocrine-disrupting activity of phthalates is often linked to their interaction with various nuclear receptors and their influence on hormone synthesis and metabolism.[1][7]

Estrogenic and Anti-estrogenic Activity

Some phthalates have been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ).[8][9] However, for high molecular weight phthalates like DIDP, the evidence for estrogenic activity is generally negative in both in vitro and in vivo studies.[10] One study using an in vivo transgenic medaka assay found that DIDP did not show estrogenic or anti-estrogenic activity.[10] Due to the lack of specific studies on DDDP, its potential to interact with estrogen receptors remains uncharacterized.

Androgenic and Anti-androgenic Activity

Certain phthalates are known to exert anti-androgenic effects, which is a key concern for male reproductive health.[11] However, studies on DIDP have shown a lack of anti-androgenic activity.[12] In utero exposure to DIDP did not result in adverse reproductive outcomes or changes in anogenital distance in offspring, which are sensitive markers for anti-androgenic effects.[12] There is no available data on the androgenic or anti-androgenic properties of DDDP.

Thyroid Hormone Disruption

Disruption of the thyroid hormone system is another potential mechanism of endocrine disruption by some chemicals.[13] Some studies on other phthalates have suggested potential interference with thyroid function.[9] However, a weight of evidence assessment of DIDP concluded that it did not perturb the thyroid pathway.[12] The effects of DDDP on the thyroid hormone system have not been evaluated.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Some phthalates and their metabolites can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in lipid metabolism and energy homeostasis.[14][15] Activation of PPARα is a proposed mechanism for the hepatotoxicity observed with some phthalates in rodents.[14] While the PPARα-mediated effects of many phthalates have been studied, there is no specific information available for DDDP.

Quantitative Data Summary

The following tables summarize the available quantitative data for DDDP and related long-chain phthalates. The significant data gaps for DDDP are evident.

Table 1: In Vitro Endocrine Activity of Long-Chain Phthalates

| Phthalate | Assay Type | Endpoint | Result | Reference |

| DDDP | - | - | No Data Available | - |

| DIDP | Estrogen Receptor Binding | ERα/ERβ Binding | No significant binding | [12] |

| Androgen Receptor Activity | AR Agonist/Antagonist | No activity observed | [12] | |

| Thyroid Receptor Activity | - | No perturbation | [12] | |

| PPAR Activation | - | No Data Available | - |

Table 2: In Vivo Toxicity of Long-Chain Phthalates

| Phthalate | Species | Study Type | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Key Findings | Reference |

| DDDP | - | - | No Data Available | No Data Available | - | - |

| DIDP | Rat | 2-Generation Reproduction | 427-927 mg/kg bw/day (fertility) | 134-352 mg/kg bw/day (pup survival) | Increased liver and kidney weights in parents, reduced pup survival. No impairment of fertility. | [5] |

| Rat | Developmental Toxicity | 500 mg/kg bw/day | 1000 mg/kg bw/day | Increased skeletal variations at high dose. | [5] | |

| DUDP | Rat | Developmental Toxicity | - | 0.5 g/kg/day | Decreased anogenital distance in male fetuses, increased incidence of supernumerary lumbar ribs. | [16] |

| DTDP | Rat | Developmental Toxicity | 1 g/kg/day | > 1 g/kg/day | Not developmentally toxic up to the highest dose tested. | [16][17] |

Experimental Protocols

Detailed methodologies for key experiments used to assess the endocrine-disrupting properties of chemicals are outlined below. These are standardized assays that would be applicable for testing DDDP.

In Vitro Receptor Binding Assay (e.g., Estrogen Receptor)

Objective: To determine the ability of a test chemical to bind to a specific hormone receptor.

Methodology:

-

Receptor Source: Recombinant human estrogen receptor α (ERα) or ERβ.

-

Ligand: A radiolabeled or fluorescently labeled natural ligand (e.g., [3H]17β-estradiol).

-

Assay Principle: A competitive binding assay is performed where the receptor, labeled ligand, and various concentrations of the test chemical (DDDP) are incubated together.

-

Detection: The amount of labeled ligand that is displaced from the receptor by the test chemical is measured. This is often done by separating the receptor-bound from the free ligand and quantifying the radioactivity or fluorescence.

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the labeled ligand (IC50) is calculated. This is compared to the binding affinity of the natural hormone.

In Vivo Uterotrophic Assay (OECD Test Guideline 440)

Objective: To assess the estrogenic or anti-estrogenic activity of a chemical in vivo.

Methodology:

-

Animal Model: Immature or ovariectomized adult female rats.

-

Treatment: Animals are treated with the test chemical (DDDP) via oral gavage or subcutaneous injection for three consecutive days. A positive control (e.g., ethinyl estradiol) and a vehicle control group are included.

-

Endpoint: On the day after the last treatment, the animals are euthanized, and the uterus is removed and weighed (wet and blotted weight).

-

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. For an anti-estrogenic assessment, the test chemical is co-administered with an estrogen, and a significant reduction in the estrogen-induced uterine weight increase is measured.

In Vivo Hershberger Assay (OECD Test Guideline 441)

Objective: To screen for androgenic or anti-androgenic activity of a chemical in vivo.

Methodology:

-

Animal Model: Peripubertal castrated male rats.

-

Treatment: Animals are administered the test chemical (DDDP) daily for 10 consecutive days. A positive control (e.g., testosterone (B1683101) propionate) and a vehicle control are included.

-

Endpoint: On the day after the last dose, five androgen-dependent tissues are excised and weighed: the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, and glans penis.

-

Data Analysis: For androgenic activity, a statistically significant increase in the weights of these tissues compared to the control group is assessed. For anti-androgenic activity, the test chemical is co-administered with testosterone, and a significant inhibition of the testosterone-induced tissue growth is measured.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the assessment of endocrine-disrupting chemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]

- 4. How common are hormone-disrupting chemicals in fast food? [medicalnewstoday.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. cpsc.gov [cpsc.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding characteristics of dialkyl phthalates for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. csun.edu [csun.edu]

- 10. Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interactive.cbs8.com [interactive.cbs8.com]

- 12. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]

- 13. Study links phthalate exposure and thyroid function in humans | Food Packaging Forum [foodpackagingforum.org]

- 14. Characterization of peroxisome proliferator-activated receptor alpha--independent effects of PPARalpha activators in the rodent liver: di-(2-ethylhexyl) phthalate also activates the constitutive-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prenatal developmental toxicity studies on diundecyl and ditridecyl phthalates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. series.publisso.de [series.publisso.de]

Toxicological profile of high-molecular-weight phthalates

An In-depth Technical Guide to the Toxicological Profile of High-Molecular-Weight Phthalates

Introduction

High-molecular-weight (HMW) phthalates are esters of phthalic acid with side chains of five or more carbons.[1] They are primarily used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) products.[2] Due to their widespread use and the fact that they are not chemically bound to the polymer matrix, HMW phthalates can leach into the environment, leading to ubiquitous human exposure.[1][3] This guide provides a comprehensive overview of the toxicological profile of HMW phthalates, focusing on their toxicokinetics, mechanisms of action, key toxicological endpoints, and the experimental protocols used for their assessment.

Table 1: Overview of Common High-Molecular-Weight (HMW) Phthalates and Their Applications

| Phthalate (B1215562) | Abbreviation | Primary Applications |

| Di(2-ethylhexyl) phthalate | DEHP | PVC products (e.g., medical devices, vinyl flooring, food packaging), industrial lubricants[1][4][5] |

| Diisononyl phthalate | DINP | PVC products (e.g., toys, vinyl flooring, building materials)[1] |

| Diisodecyl phthalate | DIDP | PVC products (e.g., wire and cable insulation, automotive interiors)[6] |

| Di-n-octyl phthalate | DnOP | PVC products, used as a part of polyvinyl chloride (PVC)[1][6] |

| Butyl benzyl (B1604629) phthalate | BBP | PVC flooring, adhesives, sealants[7] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Human exposure to HMW phthalates occurs through ingestion, inhalation, and dermal absorption.[4][8] Ingestion of contaminated food and dust is considered a primary route of exposure.[9]

-

Absorption and Metabolism: Upon entering the body, HMW phthalates are rapidly hydrolyzed by esterases and lipases in the intestine and other tissues into their respective monoesters.[4][10] For example, Di(2-ethylhexyl) phthalate (DEHP) is metabolized to mono-(2-ethylhexyl) phthalate (MEHP).[11] These monoesters are considered the primary toxic species.[10] The monoesters of HMW phthalates undergo further Phase I metabolism, primarily through oxidation of the alkyl side chain, to produce various oxidative metabolites.[4]

-

Excretion: These more polar oxidative metabolites, along with their glucuronide conjugates (Phase II metabolism), are then excreted primarily in the urine.[4][10] Measuring these oxidative metabolites in urine is the preferred method for assessing human exposure to HMW phthalates, as it is more accurate than measuring only the monoesters.[1]

Mechanisms of Toxicity

HMW phthalates exert their toxicity through several mechanisms, with endocrine disruption being the most significant.

Endocrine Disruption

The primary mechanism of concern for HMW phthalates is their anti-androgenic activity, particularly during fetal development.[6][12]

-

Inhibition of Fetal Testosterone (B1683101) Synthesis: HMW phthalates disrupt the development and function of fetal Leydig cells in the testes, leading to decreased testosterone production.[6] This is a critical event that underlies many of the observed male reproductive tract malformations. The mechanism involves the downregulation of genes involved in cholesterol transport and steroidogenesis.[13]

-

Receptor Interaction: Phthalates can bind to various hormone receptors, including estrogen, androgen, and thyroid hormone receptors, interfering with normal hormonal signaling.[13] Some HMW phthalates, like BBP, have been shown to be weak estrogen receptor (ER) agonists.[14] Molecular docking studies suggest that long-chain phthalates like DEHP and DINP have a higher binding affinity for sex hormone-binding globulin (SHBG) compared to short-chain phthalates, potentially disrupting steroid hormone homeostasis.[15]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Several HMW phthalates, particularly DEHP, are known to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), especially PPARα.[10][16]

-

Rodent Hepatotoxicity: In rodents, activation of PPARα in the liver leads to peroxisome proliferation, hepatomegaly (increased liver weight), and ultimately, liver tumors with chronic exposure.[5][10][17]

-

Species Differences and Human Relevance: Humans are significantly less responsive to PPARα agonists than rodents.[10] Therefore, the liver tumors observed in rodents are generally not considered relevant for human cancer risk assessment.[10][18]

-

Ovarian Effects: Studies in mouse granulosa cells suggest that phthalate monoesters may also exert effects on the ovary through PPAR signaling pathways, interfering with lipid metabolism and cholesterol metabolism.[16][19]

Key Toxicological Endpoints

Reproductive and Developmental Toxicity

This is the most sensitive and concerning endpoint for HMW phthalate toxicity.[3][7]

-

Male Reproductive System: Prenatal exposure to anti-androgenic phthalates in male rats can lead to a spectrum of abnormalities collectively known as "phthalate syndrome" or resembling Testicular Dysgenesis Syndrome (TDS) in humans.[6] These include reduced anogenital distance (AGD), cryptorchidism (undescended testes), hypospadias, and testicular effects such as reduced testosterone production and impaired spermatogenesis.[3][6]

-

Female Reproductive System: In females, studies have shown that phthalates can alter ovarian function, including inhibiting the development of antral follicles.[6][20] Some human studies have suggested associations between prenatal phthalate exposure and delayed pubic hair growth in girls, although the evidence regarding precocious puberty is less consistent.[20]

-

Neurodevelopmental Effects: Emerging evidence from human cohort studies suggests that gestational exposure to HMW phthalates may be associated with adverse neurodevelopmental outcomes in children, with early gestation potentially being a sensitive window of exposure.[21]

Hepatotoxicity

As mentioned, HMW phthalates can cause liver toxicity, primarily in rodents. Effects include increased liver weight and histopathological changes.[10][17] The No-Observed-Adverse-Effect Level (NOAEL) for liver effects in rats is significantly lower than in other species like hamsters, highlighting species differences.[17]

Carcinogenicity

The carcinogenic potential of HMW phthalates has been extensively studied.

-

DEHP: The International Agency for Research on Cancer (IARC) has classified DEHP as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals (liver tumors in rats and mice) but inadequate evidence in humans.[5][18] The mechanism of rodent liver tumors (PPARα activation) is not considered relevant to humans.[5]

-

Other Cancers: Some studies have investigated potential links between DEHP and hormone-related cancers like breast, thyroid, and prostate cancer, but the evidence remains inconclusive.[5]

Table 2: Summary of Key Toxicological Endpoints for Selected HMW Phthalates in Animal Studies

| Phthalate | Species | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| DEHP | Rat | Male Reproductive Development (in utero exposure) | - | <100 | [22] |

| DEHP | Rat | Liver Toxicity (chronic) | 4.8 | - | [11] |

| DEHP | Rat | Liver Weight Increase | 25 | 100 | [17] |

| DBP | Rat | Fetal Development (maternal exposure) | - | 100 | [7][11] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Table 3: Tolerable Daily Intake (TDI) Values for HMW Phthalates

| Phthalate | Issuing Body | TDI (mg/kg bw/day) | Critical Effect | Reference |

| DEHP | EFSA | 0.05 | Reproductive effects | [23] |

| DINP | EFSA | 0.15 | Liver effects | [23] |

| DIDP | EFSA | 0.15 | Liver effects | [23] |

| BBP | EFSA | 0.5 | Reproductive effects | [23] |

EFSA: European Food Safety Authority

Experimental Protocols

Assessing the toxicity of HMW phthalates involves a range of in vivo and in vitro methodologies.

In Vivo Toxicity Studies

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA), are typically followed.

-

Reproductive/Developmental Toxicity: A common design is the OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) or OECD 416 (Two-Generation Reproduction Toxicity).[24] In these studies, pregnant animals (usually rats) are exposed to the test substance during critical windows of gestation. Key endpoints measured in the offspring include anogenital distance (AGD), nipple retention in males, sperm counts, testicular histology, and the incidence of reproductive tract malformations.[24]

In Vitro Assays

In vitro models are used to investigate specific mechanisms of action and for screening purposes.

-

Hormone Receptor Assays: Competitive ligand-binding assays are used to determine if a phthalate can bind to estrogen or androgen receptors.[25] Reporter gene assays in cell lines (e.g., HeLa, yeast) transfected with hormone receptors are used to assess agonist or antagonist activity.[25]

-

Steroidogenesis Assays: Primary cell cultures (e.g., mouse granulosa cells) or cell lines are used to study the effects of phthalates on hormone production.[16] For instance, measuring estradiol (B170435) production in cultured granulosa cells can assess effects on aromatase activity.[20]

-

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) and RNA sequencing are used to analyze changes in the expression of genes related to steroidogenesis, PPAR signaling, and other relevant pathways in treated cells or tissues.[16][19]

Human Exposure Assessment

-

Biomonitoring: The gold standard for assessing human exposure is biomonitoring of phthalate metabolites in urine.[1]

-

Analytical Methodology: This typically involves enzymatic deconjugation of the glucuronidated metabolites, followed by solid-phase extraction (SPE) and analysis using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[26] This method allows for the sensitive and specific quantification of multiple phthalate metabolites simultaneously.

Conclusion

High-molecular-weight phthalates exhibit a distinct toxicological profile characterized primarily by reproductive and developmental toxicity, mediated through an anti-androgenic mechanism of action.[3][6] While they can induce liver toxicity and tumors in rodents via PPARα activation, this effect is considered to have low relevance for humans.[10] The developing male is the most sensitive population to the adverse effects of HMW phthalates.[12] Risk assessment and regulatory decisions are largely based on data from extensive animal studies, with tolerable daily intake values set to protect against these sensitive reproductive endpoints.[23] Future research should continue to explore the effects of low-dose mixtures and potential neurodevelopmental impacts to fully characterize the risk posed by these ubiquitous environmental contaminants.

References

- 1. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phthalates - Wikipedia [en.wikipedia.org]

- 3. interactive.cbs8.com [interactive.cbs8.com]

- 4. Phthalate Exposure and Long-Term Epigenomic Consequences: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Federal Register :: Guidance for Industry on Limiting the Use of Certain Phthalates as Excipients in Center for Drug Evaluation and Research-Regulated Products; Availability [federalregister.gov]

- 9. researchgate.net [researchgate.net]

- 10. cpsc.gov [cpsc.gov]

- 11. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. csun.edu [csun.edu]

- 15. journals.plos.org [journals.plos.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. bcerp.org [bcerp.org]

- 19. Mixtures of phthalates disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor signaling in mouse granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]

- 21. wisdomlib.org [wisdomlib.org]

- 22. LITERATURE SEARCH FRAMEWORK FOR DEHP - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Examination of the in vitro and in vivo estrogenic activities of eight commercial phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijres.org [ijres.org]

Hydrolysis and degradation pathways of didodecyl phthalate

An In-depth Technical Guide to the Hydrolysis and Degradation Pathways of Didodecyl Phthalate (B1215562)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and degradation pathways of didodecyl phthalate (DDP). It covers the core chemical, enzymatic, and microbial degradation mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Introduction to this compound

This compound (DDP) is a high molecular weight phthalate ester used as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Due to its widespread use and potential for environmental release, understanding its fate and degradation pathways is of significant interest. This guide details the abiotic and biotic processes that contribute to the breakdown of DDP in various environmental matrices.

Abiotic Degradation Pathways

Abiotic degradation of DDP primarily occurs through photolysis and reaction with hydroxyl radicals, particularly in the atmosphere and aquatic environments.

Photolysis

Under the influence of solar UV radiation, DDP can undergo direct photolysis.[1] This process involves the initial cleavage of the ester bonds through Norrish Type I reactions, leading to the formation of phthalic acid derivatives and subsequent oxidation of the alkyl chains.[1] Ultimately, this can lead to the complete mineralization of the molecule to carbon dioxide and water.[1] Laboratory simulations have calculated the half-life of DDP under clear-sky conditions to be between 4.7 and 7.7 hours.[1]

Hydroxyl Radical Reactions

In the troposphere, DDP reacts with hydroxyl radicals (•OH), which are highly reactive oxidizing agents.[1] The primary reaction pathways include hydrogen abstraction from the alkyl chains, addition to the aromatic ring, and oxidation of the ester group.[1] The estimated tropospheric half-life of DDP due to reaction with hydroxyl radicals is approximately 1.3 days.[1] The transformation products from these reactions include mono-oxygenated dodecyl phthalates and fragmented alkyl phthalates, which are generally more water-soluble than the parent compound.[1]

Biotic Degradation Pathways

The biodegradation of DDP is a critical process for its removal from the environment and is carried out by a diverse range of microorganisms, including bacteria and fungi. The general pathway involves the initial hydrolysis of the diester to its monoester, followed by further breakdown to phthalic acid, which then enters central metabolic pathways.[2]

Microbial Communities Involved

A variety of microbial species have been identified as being capable of degrading phthalate esters. While specific studies on DDP are limited, research on analogous high molecular weight phthalates provides insight into the likely involved microorganisms:

-

Bacillus sp.: Strains of Bacillus have been shown to efficiently degrade diisodecyl phthalate (DIDP), a close structural analog of DDP.[2][3]

-

Pseudomonas sp.: This genus is well-known for its ability to degrade a wide range of aromatic compounds, including phthalates.[1]

-

Mycobacterium sp. and Halomonas sp.: Marine bacterial isolates from these genera have demonstrated significant capabilities for degrading various phthalate esters.[1]

-

White-rot fungi (Pleurotus ostreatus, Irpex lacteus, Trametes versicolor): These fungi are effective degraders of phthalates, secreting extracellular enzymes like laccases and peroxidases that initiate the breakdown process.[1]

Enzymatic Degradation Pathway

The enzymatic degradation of DDP follows a sequential process:

-